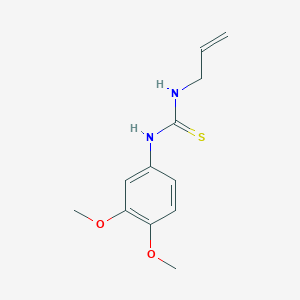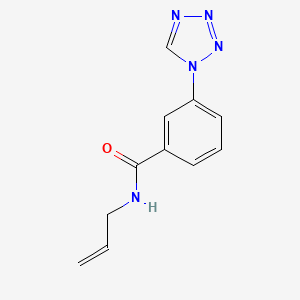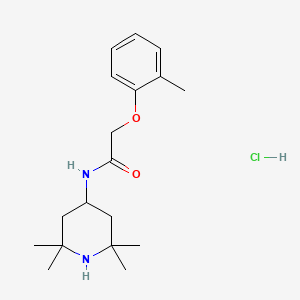
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea, also known as ADTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood. However, it is believed to act as an allosteric modulator of ion channels. This means that it binds to a site on the channel protein that is distinct from the ion-conducting pore, and modulates the activity of the channel.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have interesting biochemical and physiological effects. For example, it has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is important for the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have interesting effects on ion channels, making it a useful tool for studying their function. However, one limitation of using N-allyl-N'-(3,4-dimethoxyphenyl)thiourea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-allyl-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is its potential use as a tool for studying ion channels in disease states. For example, it may be possible to use N-allyl-N'-(3,4-dimethoxyphenyl)thiourea to study the role of ion channels in neurological disorders such as epilepsy or multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)thiourea, which may lead to the development of new drugs that target ion channels.
Métodos De Síntesis
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea can be synthesized using a simple and efficient method. The starting materials for the synthesis are allyl isothiocyanate and 3,4-dimethoxyaniline. These two compounds are reacted together in the presence of a catalyst, such as copper(II) acetate, to yield N-allyl-N'-(3,4-dimethoxyphenyl)thiourea. The reaction is typically carried out in a solvent, such as ethanol, at room temperature.
Aplicaciones Científicas De Investigación
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying ion channels. Ion channels are proteins that are responsible for the selective transport of ions across cell membranes. N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of certain ion channels, making it a useful tool for studying their function.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-7-13-12(17)14-9-5-6-10(15-2)11(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIPGSKGAPPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)
![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)
![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)

![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)
![[1-(2,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5218142.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide](/img/structure/B5218150.png)